(3R)-3-Amino-4-methoxybutanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

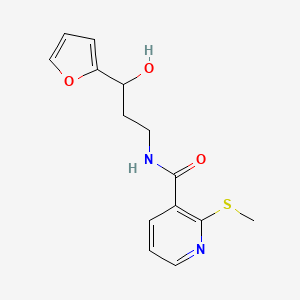

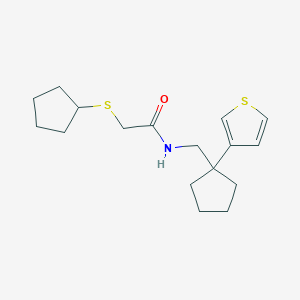

“(3R)-3-Amino-4-methoxybutanoic acid hydrochloride” is a compound that contains an amino group (-NH2), a methoxy group (-OCH3), and a carboxylic acid group (-COOH). The “3R” indicates the configuration of the chiral center at the 3rd carbon in the butanoic acid chain .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 4-methoxybutanoic acid derivative with a protected form of ammonia, followed by deprotection. The stereochemistry could be controlled by using a chiral auxiliary or a chiral catalyst .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a chiral center at the 3rd carbon atom, leading to the possibility of enantiomers. The compound would likely exist as a zwitterion at physiological pH, with the amino group protonated and the carboxylic acid group deprotonated .Chemical Reactions Analysis

As an amino acid derivative, this compound could participate in typical amino acid reactions. The amino group can act as a nucleophile and base, while the carboxylic acid can act as an electrophile and acid. The compound could also undergo reactions specific to the methoxy group .Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups present in the compound. The presence of both polar (amino and carboxylic acid) and nonpolar (methoxy) groups would likely make the compound amphiphilic .Scientific Research Applications

Synthesis and Structural Analysis

- Total Synthesis of Adda : A study focused on the total synthesis of Adda, which involves synthetic (2S,3R)-3-Amino-4-hydroxy-2-methylbutanoic acid, highlighting the role of similar structures in the synthesis of complex natural products (Namikoshi et al., 1989).

- NMR and Anticancer Studies : Investigation into compounds from Colobometra perspinosa led to the analysis of similar amino acid derivatives, underscoring their potential in medicinal chemistry and cancer research (Wright et al., 2009).

- X-ray Structure Determination : The structure of a related amino acid in bestatin was determined, illustrating the importance of structural analysis in understanding the function of bioactive compounds (Nakamura et al., 1976).

Biocatalysis and Enzymatic Resolution

- Lipase-Catalyzed Enantiomer Separation : Demonstrates the application of biocatalysis for the synthesis of optically pure compounds, a method that can potentially apply to derivatives of (3R)-3-Amino-4-methoxybutanoic acid (Kamal et al., 2007).

Vibrational Spectra Study

- Study of Vibrational Spectra : Research on 3-Aminobutanoic acid, a structurally similar compound, through DFT calculations and vibrational spectra analysis, which can provide insights into the physical and chemical properties of amino acid derivatives (Yalagi, 2022).

Synthesis of Amino Acid Derivatives

- Facile Synthesis of Amino Acids : The synthesis of key components of amastatin and bestatin from related structures, showing the relevance in drug synthesis and pharmaceutical applications (Ishibuchi et al., 1992).

- Combining Aldolases and Transaminases : A systems biocatalysis approach for the synthesis of amino acids demonstrates the potential for efficient and environmentally friendly synthesis pathways that could be applicable to (3R)-3-Amino-4-methoxybutanoic acid derivatives (Hernández et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(3R)-3-amino-4-methoxybutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c1-9-3-4(6)2-5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVIMMLTQCBDJL-PGMHMLKASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H](CC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Amino-4-methoxybutanoic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitrobenzenesulfonamide](/img/structure/B2885335.png)

![4-methyl-N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2885337.png)

![3-(4-methoxybenzyl)-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B2885345.png)

![3-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methoxybenzenesulfonamide](/img/structure/B2885352.png)

![3-[methyl(3-methylphenyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide](/img/structure/B2885353.png)